Pyripyropene M

Description

Overview of Meroterpenoid Biosynthesis and Structural Diversity

Meroterpenoids are a class of natural products with a hybrid origin, partially derived from terpenoids and another precursor, often a polyketide. beilstein-journals.orgnih.govmdpi.com Their biosynthesis is a complex process involving multiple enzymatic steps, including polyketide synthesis, prenyl transfer, terpenoid cyclizations, and subsequent modifications, which contribute to their vast structural diversity. beilstein-journals.orgbeilstein-journals.org Fungi are particularly prolific producers of meroterpenoids, generating a wide array of intricate molecular architectures. beilstein-journals.orgmdpi.comresearchgate.net The combination of different biosynthetic pathways, such as those for terpenoids, polyketides, alkaloids, and phenols, results in remarkable chemical diversity among these compounds. nih.gov Key enzymes like terpene cyclases and α-ketoglutarate-dependent dioxygenases play a crucial role in generating this structural variety. beilstein-journals.org

The classification of meroterpenoids can be based on their non-terpenoid starting scaffold or common structural features. nih.govresearchgate.net This diversity is not just a matter of academic interest; it translates to a broad spectrum of biological activities. nih.gov

Significance of Fungal Secondary Metabolites in Drug Discovery and Agrochemicals

Fungi are a rich source of secondary metabolites, which are compounds not essential for their primary growth but often possess significant biological activities. tandfonline.comasm.org These metabolites, including terpenoids, alkaloids, and polyketides, have been instrumental in the development of pharmaceuticals and agrochemicals. tandfonline.commdpi.com Many life-saving medicines and agricultural chemicals have been derived from fungal natural products. asm.org

The diverse chemical structures of fungal secondary metabolites have led to their use as antimicrobial, anticancer, anti-inflammatory, and immunosuppressive agents. tandfonline.com In agriculture, fungal metabolites have been developed into biopesticides. tandfonline.com The continuous exploration of fungal secondary metabolites remains a promising avenue for discovering novel bioactive compounds with potential applications in medicine and agriculture. mdpi.comuq.edu.aufrontiersin.org

Historical Context of Pyripyropene Discovery and Initial Characterization

The pyripyropene family of compounds was first isolated from the culture broth of a fungal strain, Aspergillus fumigatus. satoshi-omura.info Their discovery was driven by a search for inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. satoshi-omura.info The initial characterization of these compounds involved extensive spectral analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate their complex structures. satoshi-omura.info X-ray crystallographic analysis was used to confirm the relative and absolute stereochemistry of some of the pyripyropenes. satoshi-omura.info

Pyripyropenes are characterized by a common structural core consisting of a pyridine (B92270), an α-pyrone, and a sesquiterpene moiety. satoshi-omura.info The biosynthetic pathway of pyripyropenes was investigated using 13C-labeled precursors, which revealed that a nicotinic acid unit acts as a primer for the formation of the pyridino-α-pyrone portion, which then links to a sesquiterpene core. satoshi-omura.info The biosynthetic gene cluster responsible for producing pyripyropene A was identified in 2010. mdpi.com

Structure

3D Structure

Properties

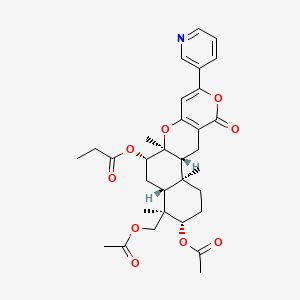

Molecular Formula |

C32H39NO9 |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

[(1R,2S,5S,6R,7R,9S,10S)-5-acetyloxy-6-(acetyloxymethyl)-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] propanoate |

InChI |

InChI=1S/C32H39NO9/c1-7-28(36)41-27-15-24-30(4,11-10-26(39-19(3)35)31(24,5)17-38-18(2)34)25-13-21-23(42-32(25,27)6)14-22(40-29(21)37)20-9-8-12-33-16-20/h8-9,12,14,16,24-27H,7,10-11,13,15,17H2,1-6H3/t24-,25-,26+,27+,30+,31+,32+/m1/s1 |

InChI Key |

ITDVTMCRPJUGMC-YZTWSDSCSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@@H]2[C@](CC[C@@H]([C@@]2(C)COC(=O)C)OC(=O)C)([C@@H]3[C@@]1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |

Canonical SMILES |

CCC(=O)OC1CC2C(CCC(C2(C)COC(=O)C)OC(=O)C)(C3C1(OC4=C(C3)C(=O)OC(=C4)C5=CN=CC=C5)C)C |

Synonyms |

pyripyropene M |

Origin of Product |

United States |

Elucidation of Pyripyropene Biosynthetic Pathways

Genomic Identification and Characterization of Pyripyropene Biosynthetic Gene Clusters (pyr cluster)

The genetic blueprint for pyripyropene biosynthesis is located in a contiguous set of genes known as the pyr or ppb cluster. rsc.org Initial identification of this cluster was achieved through genome sequencing of producing fungi, such as Penicillium coprobium and Aspergillus fumigatus, and subsequent bioinformatic analysis. ebi.ac.uktandfonline.com Homology searches using known sequences of key enzymes like polyketide synthases (PKS) and prenyltransferases (PT) were instrumental in pinpointing the cluster. nih.govgoogle.com

In A. fumigatus, the pyr cluster spans approximately 23-24 kb and contains nine genes. nih.govresearchgate.net Similarly, the ppb cluster in P. coprobium also comprises nine open reading frames (ORFs) designated ppb1 to ppb9. ebi.ac.uknih.gov These clusters in both species exhibit a high degree of gene organization and sequence identity, suggesting a conserved biosynthetic pathway. rsc.org

The pyr gene cluster orchestrates a multi-step enzymatic cascade to construct the pyripyropene scaffold. The genes within the cluster and their deduced functions have been characterized through heterologous expression and bioconversion studies. nih.govrsc.org The core structure is formed from the convergence of the polyketide and terpenoid pathways. kitasato-u.ac.jp

The biosynthesis initiates with the activation of nicotinic acid to nicotinyl-CoA by a CoA ligase (Pyr1/Ppb1). rsc.orghmdb.ca A non-reducing polyketide synthase (PKS), Pyr2/Ppb2, then utilizes nicotinyl-CoA as a starter unit and condenses it with two molecules of malonyl-CoA to form the pyridino-α-pyrone moiety, 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO). rsc.orghmdb.ca

The terpenoid portion is integrated by a prenyltransferase (Pyr6/Ppb6), which attaches a farnesyl group to the HPPO core. nih.govhmdb.ca Subsequent modifications are carried out by a series of tailoring enzymes. An FAD-dependent monooxygenase (Pyr5/Ppb5) catalyzes an epoxidation step, followed by cyclization of the terpenoid subunit by a novel terpene cyclase (Pyr4/Ppb4). nih.govnih.govuniprot.org The final steps involve a series of hydroxylations and acetylations catalyzed by cytochrome P450 monooxygenases (Pyr3/Ppb3 and Pyr9/Ppb4) and acetyltransferases (Pyr7/Ppb8 and Pyr8/Ppb9) to yield the various pyripyropene analogs. nih.govhmdb.cauniprot.org

Table 1: Genes and Deduced Functions in the Pyripyropene Biosynthetic Cluster

| Gene (A. fumigatus / P. coprobium) | Deduced Function |

|---|---|

| pyr1 / ppb1 | CoA ligase |

| pyr2 / ppb2 | Non-reducing polyketide synthase |

| pyr3 / ppb3 | Cytochrome P450 monooxygenase |

| pyr4 / ppb4 | Terpene cyclase / Integral membrane protein |

| pyr5 / ppb5 | FAD-dependent monooxygenase |

| pyr6 / ppb7 | Prenyltransferase |

| pyr7 / ppb8 | Acetyltransferase |

| pyr8 / ppb9 | Acetyltransferase |

| pyr9 / ppb4 | Cytochrome P450 monooxygenase |

Data sourced from multiple studies. nih.govrsc.orgtandfonline.comnih.govresearchgate.nethmdb.cauniprot.orgsecondarymetabolites.org

The distribution of pyripyropene gene clusters appears to be sporadic across fungal species. osti.gov While highly conserved clusters are found in species like Aspergillus fumigatus and Penicillium coprobium, genome mining efforts have revealed homologous clusters in other Penicillium species as well. rsc.orgnih.gov For instance, Penicillium canescens harbors a complete set of genes homologous to the pyripyropene A biosynthetic gene cluster, suggesting its potential to produce similar meroterpenoids. nih.gov

However, the presence of a cluster does not always directly correlate with the production of known pyripyropenes. The surrounding genes and potential for additional tailoring enzymes can lead to the biosynthesis of structurally related but distinct compounds. nih.gov The discontinuous distribution of these gene clusters across the fungal phylogeny may be attributed to processes like horizontal gene transfer and gene cluster loss during evolution. biorxiv.org The wide occurrence of the novel terpene cyclase (Pyr4) sequence in other meroterpenoid and indole-diterpene biosynthetic gene clusters suggests a broader role for this enzyme family in fungal secondary metabolism. nih.gov

Enzymatic Mechanisms in Pyripyropene Biosynthesis

The biosynthesis of pyripyropenes is a testament to the enzymatic versatility within fungi, combining elements from both polyketide and terpenoid metabolism. nih.govrsc.org The process involves a series of precisely controlled enzymatic reactions to assemble the final complex structure. ontosight.ai

The formation of the characteristic pyridino-α-pyrone core of pyripyropenes is catalyzed by a non-reducing polyketide synthase (PKS), designated Pyr2 in A. fumigatus and Ppb2 in P. coprobium. rsc.orgresearchgate.nethmdb.ca This iterative type I PKS utilizes the unusual starter unit, nicotinyl-CoA, which is formed from nicotinic acid by the CoA ligase Pyr1/Ppb1. rsc.orghmdb.ca

The PKS then catalyzes the condensation of this starter unit with two molecules of malonyl-CoA. rsc.orgresearchgate.net The Pyr2 PKS contains essential domains such as ketosynthase, acyltransferase, and acyl carrier protein domains. researchgate.net The enzyme facilitates the formation of a triketide intermediate which is then released and cyclized to form 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO), the foundational pyrone structure of the pyripyropene molecule. hmdb.caresearchgate.net This use of nicotinic acid as a primer for polyketide synthesis is a notable feature of this biosynthetic pathway. kitasato-u.ac.jp

Following the formation of the polyketide-derived pyrone ring, a terpenoid subunit is incorporated through the action of a prenyltransferase (PT). tandfonline.com In the pyripyropene pathway, the enzyme Pyr6 (Ppb7 in P. coprobium) catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to the HPPO core. nih.govhmdb.ca This prenylation step is crucial for creating the hybrid polyketide-terpenoid structure. researchgate.net

The pyripyropene prenyltransferase belongs to the UbiA-like family of membrane-bound prenyltransferases. secondarymetabolites.orgplos.org These enzymes are typically involved in primary metabolism, such as ubiquinone biosynthesis, but have been adapted for secondary metabolite production in this case. nih.govplos.org The enzyme facilitates the formation of farnesyl-HPPO, which then proceeds to the next steps of epoxidation and cyclization. hmdb.cauniprot.org

The final stages of pyripyropene biosynthesis involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the pyripyropene scaffold, contributing to the diversity of pyripyropene analogs. nih.gov In P. coprobium, two P450s, designated P450-1 (ppb3) and P450-2 (ppb4), have been functionally characterized. ebi.ac.uknih.gov

Through heterologous expression in Aspergillus oryzae and bioconversion experiments with predicted intermediates, the specific roles of these P450s have been elucidated. nih.govnih.gov P450-1 (Pyr3/Ppb3) exhibits monooxygenase activity and is responsible for the hydroxylation at the C-11 position of pyripyropene E. ebi.ac.uknih.gov P450-2 (Pyr9/Ppb4) is responsible for the hydroxylation at both the C-7 and C-13 positions of pyripyropene O. ebi.ac.uknih.gov These hydroxylation steps are critical for the subsequent acetylation reactions and ultimately for the biological activity of the final pyripyropene A molecule. nih.gov

Table 2: Characterized Cytochrome P450s in Pyripyropene Biosynthesis

| Enzyme (in P. coprobium) | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| P450-1 | ppb3 | Pyripyropene E | 11-deacetyl-pyripyropene O | C-11 hydroxylation |

| P450-2 | ppb4 | Pyripyropene O | Deacetyl-pyripyropene A | C-7 and C-13 hydroxylation |

Data sourced from Hu et al. (2011). nih.govebi.ac.uknih.gov

Based on a thorough review of the scientific literature, it is not possible to generate an article on the chemical compound “Pyripyropene M” that adheres to the requested detailed outline.

The available research on the elucidation of pyripyropene biosynthetic pathways, including investigations into acetyltransferases, cyclization reactions, precursor incorporation, and heterologous expression, has been conducted almost exclusively on Pyripyropene A .

While the structure of this compound was elucidated in 1996 as a related metabolite isolated from Aspergillus fumigatus dntb.gov.ua, specific, in-depth studies on its unique biosynthetic pathway are not present in the available literature. This compound differs from Pyripyropene A, notably featuring a propanoate group instead of an acetate (B1210297) at one position, which would necessitate a different enzymatic step (e.g., involving a propionyltransferase) that has not been specifically characterized in the context of this compound production.

Therefore, generating scientifically accurate and detailed content for the specified subsections (3.2.4, 3.2.5, 3.3, and 3.4) focusing solely on this compound is not feasible. The data required to populate these sections does not appear to have been published.

Chemical Synthesis and Derivatization Strategies for Pyripyropene M and Analogues

Total Synthetic Approaches to Pyripyropenes

The total synthesis of pyripyropenes, such as Pyripyropene A, represents a formidable challenge in organic chemistry due to their complex, densely functionalized, and stereochemically rich structures. researchgate.netacs.orgacs.org A successful total synthesis provides not only a confirmation of the proposed structure but also a versatile platform for the generation of novel analogues that are inaccessible through semi-synthesis from the natural product. nih.gov

One of the key achievements in this area is the total synthesis of Pyripyropene A. researchgate.netthieme-connect.com A notable strategy involved a titanium-mediated radical cyclization and a Peterson olefination to construct the AB ring system. researchgate.netthieme-connect.com Stereoselective formation of the dihydro-γ-pyrone C-ring was another critical aspect of this synthesis. researchgate.net This approach successfully yielded Pyripyropene A in a multi-step process. researchgate.net

The development of synthetic routes has also paved the way for creating A-ring simplified analogues, which have shown potent and selective inhibitory activity. nih.gov These synthetic endeavors underscore the power of modern organic synthesis in accessing complex natural products and their derivatives.

Semi-Synthetic Modifications of Natural Pyripyropenes

Semi-synthesis, which involves the chemical modification of the natural pyripyropene scaffold, has been a highly fruitful strategy for exploring the structure-activity relationships (SAR) and developing new derivatives with enhanced biological profiles. rsc.orgnih.gov This approach leverages the readily available natural product as a starting material, allowing for the targeted modification of specific functional groups. rsc.org

Modification of Hydroxyl Groups

The pyripyropene core possesses several hydroxyl groups that serve as convenient handles for chemical modification. jst.go.jpnih.gov Studies have systematically investigated the impact of modifying these hydroxyls on the biological activity of the resulting derivatives. jst.go.jpnih.govresearchgate.net

For instance, acylation and sulfonylation of the hydroxyl groups have been extensively explored. The introduction of an n-valeryl group at the 7-O-position of Pyripyropene A was found to significantly enhance its in vitro inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). jst.go.jpnih.gov Similarly, the introduction of a methanesulfonyl group at the 11-hydroxyl position led to an increase in both in vitro activity and in vivo efficacy. jst.go.jpnih.gov These findings highlight the importance of the substituents at these positions for biological activity.

Table 1: Effect of Hydroxyl Group Modification on ACAT Inhibitory Activity

| Compound | Modification | In Vitro ACAT IC50 (nM) |

| Pyripyropene A | - | ~91 |

| 7-O-n-Valeryl derivative | Acylation at C7-OH | 13 |

| 11-O-Methanesulfonyl derivative | Sulfonylation at C11-OH | 19 |

Alterations of the Pyridine-Pyrone Moiety

The pyridine-pyrone moiety is a distinctive structural feature of pyripyropenes and has been a key focus of semi-synthetic modifications. scispace.comnih.govresearchgate.net Research has shown that this part of the molecule is crucial for potent biological activity. scispace.comnih.govjst.go.jp

Synthetic conversions of the pyridine (B92270) ring to other aromatic or heteroaromatic rings have been performed. scispace.comnih.gov These studies revealed that alterations to the pyridine-pyrone moiety generally lead to a significant decrease in inhibitory activity, suggesting that this structural element plays a critical role in the molecule's interaction with its biological target. researchgate.netscispace.comnih.govjst.go.jp For example, replacement of the pyridine ring with other substituents resulted in analogues with 20 to 200 times lower inhibitory activity. researchgate.netscispace.com

Development of Simplified Pyripyropene Analogues

Recognizing the synthetic complexity of the full pyripyropene scaffold, researchers have pursued the development of simplified analogues. nih.govrsc.org This strategy aims to retain the key pharmacophoric elements of the natural product while reducing the synthetic effort required for their preparation. rsc.org

A notable approach has been the design and synthesis of A-ring simplified pyripyropene analogues. nih.gov These compounds, which lack the complete tetracyclic core of the natural product, have demonstrated potent and selective inhibitory activity, with some analogues exhibiting efficacy comparable to that of Pyripyropene A. nih.govrsc.org The design of these simplified structures is often guided by computational modeling and a thorough understanding of the structure-activity relationships of the natural product and its derivatives. rsc.org This approach holds significant promise for the development of new therapeutic agents with improved synthetic accessibility. nih.govrsc.org

Structure Activity Relationship Sar Studies of Pyripyropene M and Its Analogues

SAR Governing Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Activity

Pyripyropenes are recognized as some of the most potent ACAT inhibitors of microbial origin. satoshi-omura.infokitasato-u.ac.jp The core structure of these compounds consists of a pyridine (B92270), an α-pyrone, and a sesquiterpene moiety. satoshi-omura.infokitasato-u.ac.jp SAR studies, comparing natural pyripyropenes and their synthetic derivatives, have been crucial in elucidating the structural requirements for potent ACAT inhibition. satoshi-omura.infokitasato-u.ac.jp

The sesquiterpene portion of the pyripyropene molecule is a key area for SAR studies. Modifications to the four hydroxyl groups within this moiety have been a primary focus. scispace.com Research has shown that the arrangement and substitution at these positions can significantly alter ACAT inhibitory activity. scispace.com For instance, certain derivatives with modifications at the C-1, C-7, and C-11 positions have demonstrated varied levels of ACAT inhibition. nih.gov This suggests that the sesquiterpene moiety plays a critical role in the molecule's interaction with the ACAT enzyme. scispace.com

The pyridino-α-pyrone core is essential for the potent ACAT inhibitory activity of pyripyropenes. nih.govnih.gov Studies involving the synthesis of analogues with different aromatic or hetero ring substituents in place of the pyridine moiety revealed a significant decrease in inhibitory activity, with IC50 values increasing by 20 to 200 times compared to pyripyropene A. scispace.comnih.gov This dramatic reduction in activity underscores the importance of the specific pyridino-α-pyrone structure for effective ACAT inhibition. nih.gov All pyripyropenes, from A to R, share this common core structure. nih.govnih.gov

The acetylation pattern on the pyripyropene scaffold is a critical determinant of ACAT inhibitory potency. kitasato-u.ac.jp Pyripyropene M, for example, exhibits a potent inhibitory activity against ACAT with an IC50 value of 3.80 µM. kitasato-u.ac.jpnih.gov In contrast, other naturally occurring pyripyropenes with different acetylation patterns, such as pyripyropenes N to R, show more moderate inhibitory activity, with IC50 values ranging from 11.0 to 78.0 µM. nih.gov This highlights that the presence and position of acetyl groups significantly influence the molecule's ability to inhibit ACAT. The successive hydrolysis of acetyl groups, particularly at the 1-O and 11-O positions, has been observed in metabolic studies, further indicating the importance of these positions for biological activity. researchgate.net

Table 1: ACAT Inhibitory Activity of Selected Pyripyropenes

| Compound | IC50 (µM) |

|---|---|

| Pyripyropene A | 0.058 |

| Pyripyropene B | 0.117 |

| Pyripyropene C | 0.053 |

| Pyripyropene D | 0.268 |

| Pyripyropene E | 399 |

| Pyripyropene F | 559 |

| Pyripyropene G | 221 |

| Pyripyropene H | 270 |

| Pyripyropene I | 2.45 |

| Pyripyropene J | 0.85 |

| Pyripyropene K | 2.65 |

| Pyripyropene L | 0.27 |

| This compound | 3.80 |

| Pyripyropene N | 48.0 |

| Pyripyropene O | 11.0 |

| Pyripyropene P | 40.0 |

| Pyripyropene Q | 40.0 |

| Pyripyropene R | 78.0 |

Data sourced from a study using rat liver microsomes. kitasato-u.ac.jp

SAR for Multidrug Resistance Reversal Activity

Certain pyripyropene analogues have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov This phenomenon is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). kitasato-u.ac.jpresearchgate.net A semi-synthetic derivative, 7-O-benzoylpyripyropene (7-O-BzP), has been shown to effectively reverse P-gp-related MDR by directly interacting with the P-glycoprotein. kitasato-u.ac.jp The structure-activity relationships for this activity are a subject of ongoing research, aiming to develop potent and specific MDR reversal agents. nih.govd-nb.info The reversal of MDR is a complex process, and the ability of certain compounds to induce autophagy is also being explored as a potential mechanism to overcome drug resistance in cancer cells. amegroups.cnd-nb.info

SAR for Anti-proliferative and Apoptotic Effects

The anti-proliferative and apoptotic effects of pyripyropenes have also been linked to their specific chemical structures. Pyripyropenes A, B, and D have demonstrated selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). jst.go.jp For instance, pyripyropene B showed an IC50 value of 0.1 µM against HUVECs, while pyripyropenes A and D had IC50 values of 1.8 µM. jst.go.jp Notably, these compounds showed no effect on KB3-1 cells at concentrations up to 100 µM, indicating a degree of selectivity. jst.go.jp The absence of acetyl groups at C-7 and C-11 in pyripyropene E has been suggested to be responsible for its moderate cytotoxic activity against MCF-7 cells, in contrast to the non-cytotoxic pyripyropene A. researchgate.net This suggests that modifications to the acetylation pattern can modulate the anti-proliferative and apoptotic properties of these compounds.

SAR for Insecticidal Efficacy

The insecticidal properties of pyripyropene A and its analogues have been a significant area of study. nih.govnih.govresearchgate.net The core structure, particularly the 3-pyridyl and α-pyrone rings, is crucial for insecticidal activity. nih.govresearchgate.net Modifications to these rings have been shown to markedly reduce efficacy. nih.govresearchgate.net Conversely, chemical modifications at the C-1, C-7, and C-11 positions of pyripyropene A have led to the development of derivatives with improved insecticidal activity against aphids. nih.gov One such derivative, possessing three cyclopropyl (B3062369) carbonyl groups at these positions, demonstrated excellent insecticidal activity in both laboratory and field trials. nih.gov Furthermore, modifications at the C-13 position have resulted in some derivatives showing higher inhibitory effects on the motility of canine heartworms and mosquito vectors compared to pyripyropene A. nih.gov

Biological Activities and Molecular Mechanisms of Pyripyropene M

Modulation of Multidrug Resistance in Cancer Cells

P-glycoprotein (P-gp) is a transmembrane efflux pump that can cause multidrug resistance (MDR) in cancer cells, posing a significant challenge to chemotherapy. nih.govtg.org.au Structure-activity relationship studies have been performed on the pyripyropene class to investigate the reversal of cancer cell multidrug resistance. nih.gov Research on a semi-synthetic analog, 7-O-Benzoylpyripyropene, showed it could effectively reverse P-glycoprotein-related MDR. satoshi-omura.info However, studies specifically evaluating Pyripyropene M for its ability to reverse P-glycoprotein-mediated multidrug resistance were not found in the reviewed literature.

The potential direct interaction of this compound at a cellular and molecular level with P-glycoprotein has not been documented in the available scientific reports. While some pyripyropene analogs are known to interact directly with P-glycoprotein, specific data on the binding affinity or mechanism of interaction for this compound is absent from the literature. satoshi-omura.info

Cellular Anti-proliferative and Apoptotic Mechanisms

Research into the specific anti-proliferative and apoptotic mechanisms of this compound is limited in publicly available scientific literature. However, extensive studies have been conducted on its close structural analog, Pyripyropene O , providing significant insights into the potential bioactivities of this class of compounds against cancer cells. The following sections detail the findings for Pyripyropene O, which may inform our understanding of this compound.

Inhibition of Cancer Cell Viability, Proliferation, and Migration

Pyripyropene O has demonstrated significant inhibitory effects on the viability, proliferation, and migration of prostate cancer cells. nih.govasm.orgmdpi.comnih.govnih.govresearchgate.net Laboratory studies using various assays have confirmed these anti-cancer properties. mdpi.comnih.gov For instance, the MTT assay, a method to measure cell viability, showed that Pyripyropene O inhibits the viability of PC-3 prostate cancer cells. mdpi.com Furthermore, its ability to hinder the formation of cancer cell colonies and 3D cell spheres has been established through plate clone formation assays and 3D cell sphere assays. mdpi.comnih.gov Real-time cell analysis has also been employed to track and confirm the inhibition of cancer cell migration following treatment with Pyripyropene O. mdpi.comnih.gov

| Assay Type | Effect of Pyripyropene O on Prostate Cancer Cells | Reference |

| MTT Assay | Inhibition of cell viability | mdpi.com |

| Plate Clone Formation Assay | Inhibition of cell proliferation | mdpi.comnih.gov |

| 3D Cell Sphere Assay | Inhibition of cell proliferation | mdpi.comnih.gov |

| Real-time Cell Analysis | Inhibition of cell migration | mdpi.comnih.gov |

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

A key mechanism through which Pyripyropene O exerts its anti-proliferative effects is by modulating the cell cycle. mdpi.comnih.govresearchgate.net Flow cytometry analyses have revealed that treatment with Pyripyropene O leads to the arrest of prostate cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.govresearchgate.netresearchgate.netzfin.orgzfin.org This blockage prevents the cells from proceeding through mitosis, thereby halting their division and proliferation. mdpi.comnih.gov The proportion of cells in the G2/M phase was significantly higher in Pyripyropene O-treated groups compared to control groups, an effect comparable to that of the chemotherapy drug docetaxel. mdpi.com

| Cellular Process | Effect of Pyripyropene O | Phase of Cell Cycle Affected | Reference |

| Cell Cycle Progression | Blockage/Arrest | G2/M Phase | mdpi.comnih.govresearchgate.netresearchgate.netzfin.orgzfin.org |

Induction of Apoptosis and Related Protein Expression (e.g., Caspases, DR5, p27, p53)

In addition to halting the cell cycle, Pyripyropene O actively induces apoptosis, or programmed cell death, in prostate cancer cells. mdpi.comnih.govnih.govresearchgate.net This has been confirmed by flow cytometry, which shows a dose-dependent increase in apoptotic cells after exposure to the compound. mdpi.com At the molecular level, Pyripyropene O influences the expression of several key proteins involved in the apoptotic cascade. mdpi.comnih.gov

Protein microarray analysis of PC-3 cells treated with Pyripyropene O revealed significant changes in the expression of several apoptosis-related proteins: mdpi.comnih.gov

Cleaved-caspase 3: An increase in this protein, a key executioner caspase, confirms the initiation of apoptosis. mdpi.comnih.gov

Death Receptor 5 (DR5): Upregulation of this cell surface receptor is crucial for initiating the extrinsic apoptosis pathway. mdpi.comnih.govresearchgate.net

p27: Increased levels of this protein, a cyclin-dependent kinase inhibitor, contribute to cell cycle arrest and apoptosis. mdpi.comnih.gov

p53: Enhanced expression of this tumor suppressor protein, particularly its phosphorylated form, plays a central role in orchestrating the apoptotic response. mdpi.comnih.gov

Further verification through qPCR and Western blotting has confirmed the upregulation of mRNA and protein levels for DR5, p27, and p53, alongside the cleavage of caspase 3. nih.gov

| Apoptosis-Related Protein | Change in Expression/Activity | Role in Apoptosis | Reference |

| Cleaved-caspase 3 | Increased | Executioner of apoptosis | mdpi.comnih.gov |

| Death Receptor 5 (DR5) | Upregulated | Initiates extrinsic apoptotic pathway | mdpi.comnih.govresearchgate.net |

| p27 | Upregulated | Promotes cell cycle arrest and apoptosis | mdpi.comnih.gov |

| p53 (phosphorylated) | Upregulated | Tumor suppressor, orchestrates apoptosis | mdpi.comnih.gov |

Specific Molecular Target Pathways (e.g., YY1/DR5 Axis for Pyripyropene O)

The molecular mechanism underpinning Pyripyropene O's ability to induce apoptosis has been identified as the targeting of the YY1/DR5 axis. mdpi.comnih.govresearchgate.netresearchgate.net Research indicates that Pyripyropene O directly binds to the transcription factor Yin Yang 1 (YY1). mdpi.comnih.govresearchgate.net This binding event promotes the translocation of YY1 into the nucleus. mdpi.comnih.govresearchgate.net

Once in the nucleus, YY1 upregulates the transcription of its target gene, which encodes for Death Receptor 5 (DR5). mdpi.comnih.govresearchgate.net The resulting increase in DR5 protein expression on the cancer cell surface sensitizes the cells to apoptotic signals, ultimately leading to programmed cell death. mdpi.comnih.gov This targeted action on the YY1/DR5 pathway represents a novel therapeutic strategy against prostate cancer. mdpi.comnih.govresearchgate.netresearchgate.net

Ecological and Pathogenic Interactions

Role in Fungal-Bacterial Biofilm Formation (e.g., Aspergillus fumigatus and Pseudomonas aeruginosa)

In the context of microbial ecology, pyripyropenes, as a class of secondary metabolites produced by the fungus Aspergillus fumigatus, play a significant role in polymicrobial interactions, particularly in the formation of dual-species biofilms with the bacterium Pseudomonas aeruginosa. nih.govasm.orgresearchgate.netcolab.wsasm.org These biofilms are often found in the lungs of patients with chronic pulmonary diseases like cystic fibrosis, and the presence of both pathogens is associated with a poorer prognosis. asm.orgcolab.ws

Research has shown that the production of pyripyropenes by A. fumigatus is important for the establishment of these dual-species biofilms. nih.govasm.orgcolab.wsasm.org Studies involving mutant strains of A. fumigatus that are unable to produce pyripyropenes (e.g., a Δpyr2 mutant, lacking a key enzyme in the pyripyropene biosynthesis pathway) demonstrated a decrease in the formation of these mixed biofilms. asm.orgasm.org Specifically, the secondary metabolite Pyripyropene A has been identified as being produced by A. fumigatus during its interaction with P. aeruginosa in a biofilm state. asm.orgresearchgate.netasm.org

The G-protein signaling pathway in A. fumigatus, involving the Gα protein GpaB, appears to regulate the production of pyripyropenes during this interaction. asm.orgcolab.ws The absence of pyripyropene production not only reduces the dual biofilm mass but also attenuates the virulence of A. fumigatus in animal models of aspergillosis. asm.orgcolab.ws This suggests that pyripyropenes are crucial transkingdom effectors that mediate the complex ecological and pathogenic interactions between this fungus and bacterium. asm.org

Genetic Determinants and Secondary Metabolite Production in Biofilm Interactions

Research into the ecological role of pyripyropenes has highlighted their importance in microbial interactions, specifically in the context of dual-species biofilms. Studies involving the fungus Aspergillus fumigatus and the bacterium Pseudomonas aeruginosa have shown that pyripyropene production by the fungus is crucial for mediating these complex biofilm structures. asm.orgasm.orgnih.govresearchgate.netcolab.wsnih.gov

Genetic investigations of A. fumigatus have identified key determinants that regulate the biosynthesis of these secondary metabolites. asm.orgnih.gov A Gα protein, known as GpaB, has been shown to control the production of pyripyropenes during the interaction with P. aeruginosa. researchgate.netnih.gov Furthermore, the pyripyropene biosynthetic gene cluster (BGC), which contains nine genes, has been identified. nih.govnih.gov Within this cluster, the gene pyr2, which encodes a non-reducing polyketide synthase, is essential for pyripyropene biosynthesis. asm.orgnih.gov Deletion of the pyr2 gene results in a lack of pyripyropene production, which in turn leads to reduced growth of the A. fumigatus-P. aeruginosa dual biofilm. asm.orgnih.gov

While these findings establish the genetic basis for the production of the pyripyropene class of compounds and their function in biofilm formation, specific studies focusing solely on the role of this compound in these interactions are not available in the current literature. The existing research has primarily utilized Pyripyropene A as the representative compound or has studied knockout mutants where the production of all pyripyropenes is abolished. asm.orgnih.govbiorxiv.org

Insecticidal Mode of Action

The insecticidal properties of the pyripyropene family of compounds are attributed to a distinct mode of action. This mechanism primarily involves the disruption of essential physiological processes in insects.

This compound functions as an inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This enzyme plays a critical role in the metabolism of sterols. google.comgoogle.com Insects are incapable of synthesizing sterols de novo and must acquire them from their diet. google.com These sterols are essential for processes such as hormone production and cell membrane integrity. By inhibiting ACAT, pyripyropenes disrupt the storage and transport of sterols within the insect, leading to potent insecticidal effects, particularly against larval stages. google.comgoogle.com

This compound was identified as a potent inhibitor of ACAT activity in a study utilizing rat liver microsomes. nih.gov It was isolated alongside several other analogues from the fermentation broth of Aspergillus fumigatus. nih.gov Among the novel compounds (M to R) identified in this study, this compound exhibited the strongest inhibitory action. nih.gov

Table 1: Inhibitory Activity of Pyripyropene Analogues against ACAT IC50 values for ACAT inhibition in rat liver microsomes.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 3.80 |

| Pyripyropene N | 48.0 |

| Pyripyropene O | 11.0 |

| Pyripyropene P | 40.0 |

| Pyripyropene Q | 40.0 |

| Pyripyropene R | 78.0 |

Data sourced from Tomoda et al., 1996. nih.gov

The pyripyropene class of insecticides, particularly Pyripyropene A and its derivatives, are known to induce a set of unique behavioral abnormalities in target pests. jst.go.jp These symptoms, often described as neurotoxin-like, include hyperactivity, uncoordinated movement, and excessive wandering, which ultimately lead to the cessation of feeding and death. jst.go.jp This distinct symptomology is attributed to the modulation of transient receptor potential vanilloid (TRPV) channels in the chordotonal organs of insects, which are responsible for perceiving stimuli and maintaining coordination. researchgate.netmdpi.com

However, specific research detailing the unique symptomology and potential neurotoxin-like effects resulting from exposure to this compound is not documented in the available scientific literature.

Extensive research has demonstrated the efficacy of Pyripyropene A and its synthetic derivatives against a narrow spectrum of agricultural pests. nih.gov These compounds show high insecticidal activity against sucking pests, most notably aphids (Myzus persicae and Aphis gossypii) and whiteflies. jst.go.jpnih.gov Some derivatives have also shown activity against planthoppers. jst.go.jp The insecticidal activity of Pyripyropene A has been confirmed in both laboratory and field settings. jst.go.jpresearchgate.net

Despite the established efficacy of the pyripyropene class against these pests, there are no specific data or research findings available regarding the efficacy of this compound against aphids, planthoppers, or other agricultural pests.

Advanced Research Methodologies and Analytical Techniques for Pyripyropene M Research

Omics Approaches: Transcriptomics and Metabolomics in Fungal Production

"Omics" technologies, particularly transcriptomics and metabolomics, have been pivotal in elucidating the production of pyripyropenes in fungi like Aspergillus fumigatus. nih.govnih.gov Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of Pyripyropene M, this allows researchers to identify the genes within the biosynthetic gene cluster (BGC) that are actively expressed during its production. researchgate.net Analysis of the pyripyropene BGC has revealed it contains nine genes, including a polyketide synthase (PKS), prenyltransferase (PT), and various modifying enzymes like monooxygenases and acetyltransferases. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, complements transcriptomics by providing a direct snapshot of the chemical phenotype. nih.gov By analyzing the metabolome of A. fumigatus, researchers can identify and quantify this compound and other related pyripyropenes. nih.govtandfonline.com Studies have shown that alterations in the fungal environment can influence the production of these secondary metabolites. frontiersin.orgoup.com For instance, co-culturing A. fumigatus with the bacterium Pseudomonas aeruginosa has been shown to impact pyripyropene production, highlighting the ecological role of this compound. nih.gov The integration of transcriptomic and metabolomic data provides a comprehensive understanding of how genetic regulation translates into the synthesis of this compound. researchgate.net

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is crucial for explaining its activity. Molecular docking and computational modeling are powerful in silico tools used to predict the binding orientation and affinity of a ligand (this compound) to a target protein. dntb.gov.uamdpi.com Pyripyropenes are known inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme with two isoforms, ACAT1 and ACAT2. nih.govnih.gov

Computational studies have been employed to model the interaction between pyripyropene derivatives and the active sites of ACAT1 and ACAT2. nih.gov These models help to explain the observed selectivity of certain pyripyropenes for one isoform over the other. For example, molecular docking can reveal key amino acid residues within the binding pocket that form hydrogen bonds or other interactions with the pyripyropene molecule. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies, where the chemical structure of pyripyropene is systematically modified to enhance its potency and selectivity. dntb.gov.ua Ligand-based drug discovery approaches also utilize computational models, such as pharmacophore modeling, to design new analogs with improved properties based on the known active compounds. jubilantbiosys.commdpi.com

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, X-ray Crystallography)

The precise three-dimensional structure of this compound and its congeners was determined through a combination of sophisticated spectroscopic techniques. dntb.gov.uajst.go.jp Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about the carbon-hydrogen framework of the molecule. nii.ac.jpdntb.gov.ua Various NMR experiments, such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC), allow researchers to piece together the connectivity of atoms and the relative stereochemistry of the molecule. nih.gov

X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nii.ac.jpajchem-a.com For pyripyropenes, obtaining suitable crystals for X-ray diffraction analysis was a critical step in confirming their absolute stereochemistry. kitasato-u.ac.jpresearchgate.net The resulting crystal structure reveals the precise spatial arrangement of every atom, including the conformation of the fused ring system and the orientation of its various substituents. researchgate.netnih.gov This detailed structural information is essential for understanding the molecule's biological activity and for guiding synthetic efforts. dntb.gov.ua

Bioanalytical Methods for Detection and Quantification (e.g., LC-MS/MS)

Accurate detection and quantification of this compound in various biological matrices, such as plasma or fermentation broth, are essential for pharmacokinetic studies and for monitoring its production. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and versatility. nih.govmedrxiv.orgresearchgate.net

In a typical LC-MS/MS method, the sample is first subjected to a separation step using liquid chromatography. mdpi.com The separated components then enter the mass spectrometer, where they are ionized. For this compound, specific precursor and product ion transitions are monitored in a process called multiple-reaction monitoring (MRM), which provides excellent selectivity and allows for accurate quantification even in complex mixtures. researchgate.net The development and validation of these methods involve optimizing parameters such as the mobile phase composition, column type, and mass spectrometer settings to achieve low limits of detection and quantification. nih.govmdpi.com

Cell-Based Assay Development for Biological Activity Screening

To evaluate the biological activity of this compound and its derivatives, robust and reliable cell-based assays are indispensable. sigmaaldrich.com These assays provide a more physiologically relevant context compared to purely biochemical enzyme assays. ahajournals.org For assessing the ACAT inhibitory activity of pyripyropenes, cell lines that express either ACAT1 or ACAT2, such as Chinese Hamster Ovary (CHO) cells, are commonly used. researchgate.netresearchgate.net

In these assays, the cells are treated with varying concentrations of the test compound, and the inhibition of cholesterol esterification is measured. researchgate.net This allows for the determination of the half-maximal inhibitory concentration (IC50) value, a key measure of a compound's potency. kitasato-u.ac.jp By using cell lines that selectively express one of the ACAT isoforms, the selectivity of the compounds can also be determined. ahajournals.orgresearchgate.net These cell-based assays are crucial for screening libraries of pyripyropene analogs to identify compounds with enhanced potency and selectivity, which can then be prioritized for further development. researchgate.net

Preclinical Research Applications and Potential Translational Avenues

Investigation in In Vivo Animal Models for Disease Modulation

Derivatives of the pyripyropene scaffold have been explored for their therapeutic potential in various disease models, demonstrating the versatility of this chemical class beyond its initial discovery as an ACAT inhibitor.

Pyripyropene A (PPPA), a fungal metabolite, was identified as the first selective inhibitor of sterol O-acyltransferase 2 (SOAT2; also known as ACAT2), an enzyme considered a key target for treating hypercholesterolemia and atherosclerosis. nih.govsigmaaldrich.com In vivo studies using murine models have demonstrated the potential of PPPA and its derivatives to mitigate these conditions.

Oral administration of PPPA in atherogenic mouse models was shown to reduce cholesterol absorption from the intestine. sigmaaldrich.comahajournals.org This selective inhibition of SOAT2 in the intestine and liver leads to a decrease in plasma cholesterol levels, particularly cholesteryl oleate (B1233923), which contributes to its atheroprotective effects. ahajournals.org In a study with apolipoprotein E knockout (Apoe-/-) mice fed a high-fat diet, PPPA treatment for 12 weeks significantly decreased the area of atherosclerotic lesions in the aorta. ahajournals.org

Further research focused on creating more potent and stable semi-synthetic derivatives of PPPA. From a library of 196 derivatives, several potent and SOAT2-selective compounds were identified. nih.gov One derivative, PRD125, when administered to Apoe-/- mice at a low daily dose, led to a significant reduction in total plasma cholesterol and a decrease in the ratio of cholesteryl oleate to cholesteryl linoleate (B1235992) in low-density lipoproteins (LDL). researchgate.net Notably, the atherosclerotic lesion areas in the aortas of mice treated with PRD125 were significantly reduced. nih.govresearchgate.net These derivatives were also effective in low-density lipoprotein receptor knockout (Ldlr-/-) mouse models. nih.govresearchgate.net The findings suggest that selective SOAT2 inhibitors like pyripyropene derivatives hold significant promise as potential therapies for atherosclerosis and hypercholesterolemia. nih.govresearchgate.net

Table 1: Effects of Pyripyropene Derivatives in Murine Models of Atherosclerosis

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Pyripyropene A (PPPA) | Apoe-/- mice | Dose-dependent inhibition of intestinal cholesterol absorption (up to 59.5%). ahajournals.org Significant decrease in atherosclerotic lesion areas in the aorta after 12 weeks of treatment. ahajournals.org | ahajournals.org |

| Pyripyropene A (PPPA) | Ldlr-/- mice | Reduced intestinal cholesterol absorption (up to 53.3%). ahajournals.org | ahajournals.org |

| PRD125 (PPPA Derivative) | Apoe-/- mice | Lowered total plasma cholesterol by 57.9% at 1 mg/kg/day. researchgate.net Reduced atherosclerotic lesion areas in the aorta by 62.2%. nih.govresearchgate.net | nih.govresearchgate.net |

| PRD125 (PPPA Derivative) | Ldlr-/- mice | Orally active and potent in this model. nih.govresearchgate.net | nih.govresearchgate.net |

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for cancer research, particularly for evaluating the efficacy of potential therapeutic agents due to its genetic similarity to humans and the transparency of its embryos, which allows for real-time imaging of tumor progression. researchgate.net

A study investigated the anti-prostate cancer effects of Pyripyropene O, a natural compound isolated from the marine fungus Aspergillus fumigatus, using a zebrafish xenograft model. mdpi.comnih.gov In this model, human prostate cancer cells (PC-3) were implanted into zebrafish embryos. mdpi.com The in vivo results demonstrated that Pyripyropene O effectively inhibited the growth and development of prostate cancer in the zebrafish xenografts. mdpi.comnih.gov Mechanistically, the study found that Pyripyropene O binds to the transcription factor Yin Yang 1 (YY1), promoting the expression of Death Receptor 5 (DR5), which in turn induces apoptosis in the cancer cells. mdpi.comnih.gov This research highlights the utility of the zebrafish xenograft model for the in vivo validation of the anticancer potential of pyripyropene compounds with minimal compound quantities. researchgate.netmdpi.com

Table 2: Application of Pyripyropene O in a Zebrafish Cancer Model

| Compound | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyripyropene O | Zebrafish Xenograft with human prostate cancer cells (PC-3) | Effectively inhibited the development of prostate cancer in vivo. mdpi.comnih.gov Inhibited survival, proliferation, and migration of cancer cells. mdpi.com | Binds to transcription factor YY1, upregulating DR5 expression and promoting apoptosis. mdpi.comnih.gov | mdpi.comnih.gov |

Agrochemical Applications and Pest Control Strategies

The pyripyropene class of compounds, originally identified for their biomedical potential, also exhibits potent insecticidal activity, leading to their development as valuable tools in agriculture.

Pyripyropene A (PPPA), produced by the fungus Penicillium coprobium, was found to have high insecticidal activity against aphids. dntb.gov.uaresearchgate.net This discovery led to the development of Afidopyropen, a semi-synthetic derivative of PPPA, through structural optimization. nih.gov Afidopyropen was developed as a next-generation insecticide specifically targeting sucking pests like aphids and whiteflies, which are major agricultural pests worldwide. dntb.gov.uaresearchgate.net

Afidopyropen has a unique mode of action, modulating the chordotonal organ transient receptor potential vanilloid (TRPV) channel in insects. dntb.gov.ua It is effective against pest populations that have developed resistance to existing insecticides. nih.gov Field trials in Japan have demonstrated its strong and residual efficacy against a variety of aphids and whiteflies on crops such as cucumbers and potatoes. dntb.gov.uaresearchgate.net Furthermore, toxicological studies have indicated a favorable safety profile for non-target organisms, including beneficial insects like honeybees, and mammals, positioning Afidopyropen as a crop protection agent with a low environmental impact. dntb.gov.uadntb.gov.ua

Table 3: Profile of Afidopyropen as a Next-Generation Insecticide

| Insecticide | Origin | Target Pests | Mode of Action | Key Advantages | Reference |

|---|---|---|---|---|---|

| Afidopyropen | Derivative of Pyripyropene A | Sucking pests (e.g., aphids, whiteflies, scales, leafhoppers). dntb.gov.uanih.gov | Modulator of insect transient receptor potential vanilloid (TRPV) channels. dntb.gov.ua | Effective against resistant pests. nih.gov Favorable safety profile for non-target organisms. dntb.gov.uadntb.gov.ua Low environmental impact. dntb.gov.uaresearchgate.net | dntb.gov.uaresearchgate.netnih.govdntb.gov.ua |

While Pyripyropene A (PPPA) and its direct derivatives like Afidopyropen show excellent activity against sucking pests (Hemiptera), their insecticidal spectrum is relatively narrow. nih.govjst.go.jp Research has been conducted to synthesize new derivatives with the aim of broadening this spectrum of activity. nih.govnih.gov

Studies involving the chemical modification of the PPPA structure have explored how changes to different parts of the molecule affect its insecticidal properties. nih.govresearchgate.net For instance, modifications to the 3-pyridyl and α-pyrone rings were found to be crucial for high insecticidal activity, as their conversion to other ring structures markedly reduced efficacy. nih.govnih.gov However, these changes had a minimal impact on the narrow insecticidal spectrum, which remained largely limited to hemipteran pests. nih.govresearchgate.net

Interestingly, structural modifications at other positions, such as the C-13 position, have yielded derivatives with different biological activities. nih.govnih.gov Some of these modified compounds showed a higher inhibitory effect on the motility of canine heartworms and mosquito vectors than the original PPPA, suggesting their potential utility as control agents for filaria. nih.govnih.gov These efforts highlight the ongoing work to leverage the pyripyropene scaffold to develop new pest control agents with varied and potentially broader applications. nih.govgoogle.com

Future Perspectives and Research Challenges for Pyripyropene M

Exploration of Undiscovered Pyripyropene Analogues and Bioactivities

The natural world, particularly the fungal kingdom, remains a vast and largely untapped resource for novel chemical entities. Fungi such as Aspergillus fumigatus are known producers of a diverse array of metabolites, including various pyripyropene analogues. nih.govjmb.or.kr The initial discovery of Pyripyropene A was followed by the identification of numerous related compounds, designated Pyripyropenes M through R, each with unique structural modifications. jst.go.jpnaturalproducts.net

Research into fungal endophytes and other microorganisms from diverse ecological niches continues to be a promising strategy for discovering new pyripyropene analogues. For instance, Aspergillus similanensis isolated from a marine sponge was found to produce Pyripyropene S. core.ac.uk These naturally occurring variations highlight the biosynthetic plasticity of the producing organisms.

Future exploration will likely focus on:

Screening of diverse microbial sources: Systematic screening of fungi from unique environments (e.g., marine sediments, plant endophytes) for the production of novel pyripyropenes.

Advanced analytical techniques: Utilizing high-sensitivity analytical methods to detect and characterize trace amounts of new analogues in complex microbial extracts.

Broadened bioactivity screening: While ACAT inhibition and insecticidal properties are well-documented, new analogues will be tested against a wider range of biological targets. nih.gov For example, some pyripyropene-related compounds have shown potential as anticancer agents or have exhibited synergistic effects with existing antibiotics. core.ac.ukmdpi.com The discovery of Pyripyropene O's ability to induce apoptosis in prostate cancer cells by targeting the YY1/DR5 axis underscores the potential for uncovering entirely new mechanisms of action and therapeutic applications. mdpi.com

Table 1: Examples of Discovered Pyripyropene Analogues and Their Sources

| Analogue | Producing Organism | Reported Bioactivity/Significance | Citation(s) |

|---|---|---|---|

| Pyripyropene A | Aspergillus fumigatus | ACAT inhibitor, Insecticidal | jst.go.jp |

| Pyripyropenes M-R | Aspergillus fumigatus | ACAT inhibitors | jst.go.jpnaturalproducts.net |

| Pyripyropene O | Aspergillus fumigatus | Induces apoptosis in prostate cancer cells | mdpi.com |

| Pyripyropene S | Aspergillus similanensis | Isolated from marine sponge-associated fungus | core.ac.uk |

Biotechnological Approaches for Enhanced Pyripyropene Production

The natural production levels of secondary metabolites like Pyripyropene M in their native fungal strains are often too low for extensive research or commercial application. Biotechnological strategies offer a powerful toolkit to enhance production yields. taylorfrancis.com A key approach is heterologous expression, where the entire biosynthetic gene cluster for a compound is transferred from the native, often slow-growing or genetically intractable fungus, into a well-characterized industrial host like Aspergillus oryzae. researchgate.net This technique has been successfully used to investigate the pyripyropene biosynthetic pathway and can be optimized for overproduction. google.comresearchgate.net

Future research in this area will likely involve:

Host engineering: Modifying the metabolism of the production host to increase the supply of essential precursors, such as nicotinic acid, malonyl-CoA, and terpenoid building blocks, which are required for pyripyropene biosynthesis. researchgate.net

Optimization of culture conditions: Systematically refining fermentation parameters such as medium composition, pH, temperature, and aeration to maximize yield. google.com

Genetic manipulation: Using modern genetic tools to upregulate the expression of the pyripyropene biosynthetic genes and down-regulate competing metabolic pathways in the production host. google.com

Enzyme Engineering for Diversification of Pyripyropene Structure and Function

The biosynthesis of pyripyropenes involves a series of fascinating enzymatic reactions catalyzed by key enzymes, including a polyketide synthase (PKS), a prenyltransferase (PT), a terpene cyclase, and various tailoring enzymes like cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.netresearchgate.netjst.go.jp These enzymes, particularly the terpene cyclase (Pyr4) and the oxygenases, are crucial for generating the core scaffold and its subsequent structural diversification. jst.go.jpnih.gov

Enzyme engineering presents an opportunity to go beyond naturally occurring analogues and create novel "unnatural" pyripyropenes with potentially new or improved bioactivities. researchgate.netresearchgate.net This can be achieved through:

Structure-based mutagenesis: Altering the amino acid sequence of key enzymes to change their substrate specificity or catalytic mechanism. researchgate.net For example, mutagenesis of the terpene cyclase Pyr4 has revealed key acidic residues essential for its cyclization function, providing a roadmap for engineering its activity. nih.gov

Precursor-directed biosynthesis: Supplying chemically synthesized, non-native precursor molecules to the biosynthetic pathway, which may be accepted by the enzymes to produce novel derivatives. researchgate.netrsc.org

Combinatorial biosynthesis: Combining genes from different biosynthetic pathways to create hybrid products. This could involve using a pyripyropene cyclase with substrates generated by enzymes from other meroterpenoid pathways. nih.gov

The goal of this research is to expand the chemical space around the pyripyropene scaffold, leading to the generation of molecules with enhanced potency, a broader spectrum of insecticidal activity, or entirely new therapeutic applications. nih.gov

Table 2: Key Enzymes in Pyripyropene Biosynthesis and Their Engineering Potential

| Enzyme Class | Role in Biosynthesis | Engineering Application for Diversification | Citation(s) |

|---|---|---|---|

| Polyketide Synthase (PKS) | Forms the α-pyrone ring from a nicotinic acid starter and malonyl-CoA extenders. | Modify to accept different starter units, creating novel pyrone moieties. | researchgate.net |

| Prenyltransferase (PT) | Attaches the terpene moiety to the polyketide core. | Engineer to utilize different length prenyl chains. | researchgate.netresearchgate.net |

| Terpene Cyclase | Catalyzes the complex cyclization of the terpene chain to form the core ring system. | Mutagenesis to alter the cyclization pattern and generate new scaffolds. | nih.gov |

| P450 Monooxygenases & Dioxygenases | Perform "late-stage" oxidative modifications (e.g., hydroxylations) that add structural complexity. | Mutate to change the position or type of oxidation, creating diverse analogues. | researchgate.netjst.go.jp |

Addressing Challenges in Oral Bioavailability for Potential Applications

For a compound to be effective as a systemic drug in humans or animals, it often needs to be absorbed efficiently after oral administration. A significant hurdle for the development of some pyripyropenes for applications beyond their topical use as insecticides is their predicted low oral bioavailability. mdpi.com Pyripyropene O, for instance, was shown through in silico analysis to have this limitation. mdpi.com This is a common challenge for lipophilic (fat-soluble) molecules, which often have poor aqueous solubility, making them difficult to absorb in the gastrointestinal tract. symmetric.events

The primary barriers to oral bioavailability include:

Poor solubility: The compound may not dissolve well in the aqueous environment of the gut. symmetric.events

Enzymatic degradation: The molecule could be broken down by digestive enzymes. nih.govsci-hub.se

Low permeability: The compound may be unable to efficiently cross the intestinal epithelial cell barrier to enter the bloodstream. sci-hub.se

First-pass metabolism: After absorption, the drug may be rapidly metabolized by the liver before it can circulate throughout the body. symmetric.events

Overcoming these challenges is a critical area of future research. Strategies that may be explored include the modification of the this compound chemical structure to improve its physicochemical properties or the development of advanced drug delivery formulations, such as lipid-based formulations, to enhance its solubility and absorption. mdpi.comsymmetric.events

Integration of Artificial Intelligence and Machine Learning in Pyripyropene Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing scientific research, from basic discovery to production. mdpi.comresearchgate.net The integration of these computational tools holds immense potential for accelerating research on this compound.

Potential applications include:

Predictive modeling: AI/ML algorithms can be trained on existing data to predict the bioactivities of hypothetical, undiscovered pyripyropene analogues, helping to prioritize synthetic and biosynthetic efforts.

Biosynthetic gene cluster identification: Machine learning can be used to scan fungal genomes more efficiently to identify new, uncharacterized pyripyropene-like gene clusters.

Production optimization: AI can be used to model and optimize complex fermentation processes, leading to enhanced production yields in shorter timeframes. mdpi.com

Data analysis: Research in this area generates vast amounts of complex data (genomic, metabolomic, bioactivity). ML is adept at finding patterns and correlations within this data that may be missed by human researchers. mdpi.com

Q & A

Q. What spectroscopic methods are used to characterize Pyripyropene M, and how do they confirm its molecular structure?

this compound is characterized using a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy. For instance:

- FAB-MS (positive mode) reveals a peak at m/z 582 [M+H]⁺, consistent with its molecular formula and molecular weight of 581 .

- IR spectroscopy identifies functional groups via absorption maxima at 3450 cm⁻¹ (O-H/N-H stretch), 1736 cm⁻¹ (ester C=O), and 1645 cm⁻¹ (conjugated carbonyl) .

- UV spectroscopy shows absorption maxima at 231 nm and 320 nm, indicative of conjugated π-electron systems . These methods collectively validate the compound’s structure, including its acylated pyridine and terpenoid moieties.

Q. How does the molecular structure of this compound differ from its analogs (e.g., Pyripyropene N and O)?

Structural differences lie in molecular weight, formula, and functional groups:

- This compound : , MW 581.

- Pyripyropene N : , MW 553, lacks one oxygen and a methyl group compared to M.

- Pyripyropene O : , MW 509, has a shorter side chain and fewer oxygen atoms . These variations impact solubility, bioactivity, and spectral profiles, necessitating precise HPLC or NMR for differentiation.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in HRFAB-MS data for this compound derivatives?

Q. How can the ACAT inhibitory mechanism of this compound be systematically investigated?

A robust approach involves:

- In vitro assays : Use ACAT-overexpressing cell lines (e.g., CHO cells) to measure cholesterol esterification inhibition. Include controls (e.g., pyripyropene-free treatments) and quantify IC₅₀ values .

- Molecular docking : Model this compound’s interaction with ACAT’s active site using software like AutoDock, focusing on hydrogen bonding with Ser-230 or hydrophobic interactions with the enzyme’s lipid-binding domain .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying acyl chains) to identify critical functional groups for inhibition .

Q. What methodologies are recommended for analyzing contradictory bioactivity data across studies on this compound?

Contradictions may stem from assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Adopt consensus methods (e.g., uniform cell culture media, incubation times) to reduce variability .

- Purity verification : Use HPLC-UV/ELSD to ensure ≥95% purity, as impurities (e.g., Pyripyropene N/O) can skew results .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like dosage and model systems .

Q. How can researchers design a PICOT-based study to evaluate this compound’s therapeutic potential?

Apply the PICOT framework:

- Population : Atherosclerosis-prone murine models (e.g., ApoE⁻/⁻ mice).

- Intervention : Oral administration of this compound (10 mg/kg/day).

- Comparison : Control group receiving placebo or a known ACAT inhibitor (e.g., Avasimibe).

- Outcome : Reduction in aortic plaque area (quantified via histopathology).

- Time : 12-week treatment period . This design ensures clarity in hypothesis testing and comparability with existing literature.

Methodological Considerations

- Data collection : For bioactivity studies, combine in vitro (cell-based ACAT assays) and in vivo (animal models) approaches to validate efficacy .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups, ensuring p-values <0.05 for significance .

- Ethical compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.